Ethyl 4-(2-formylphenoxy)butyrate
Description
Ethyl 4-(2-formylphenoxy)butyrate is an ester derivative featuring a phenoxy group substituted with a formyl moiety at the 2-position and a butyrate ethyl ester side chain. This compound is synthesized via nucleophilic substitution or esterification reactions, as evidenced by its synthesis protocol involving flash column chromatography (60% hexanes, 40% ethyl acetate) and characterized by NMR spectroscopy (δ 7.59 ppm for aromatic protons, δ 4.15 ppm for the ethoxy group) . Its structural complexity, particularly the electron-withdrawing formyl group, distinguishes it from simpler esters and influences its reactivity and applications in organic synthesis or pharmaceutical intermediates.
Properties
CAS No. |
40359-46-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 4-(2-formylphenoxy)butanoate |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,2,5,8-9H2,1H3 |
InChI Key |
JVPMNZSORSKUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate
- Structure and Synthesis: This compound shares the phenoxy core but includes a methoxy group at the 4-position and a formyl group at the 2-position. The additional methoxy substituent introduces electron-donating effects, altering electronic properties compared to Ethyl 4-(2-formylphenoxy)butyrate. Its synthesis also involves column chromatography, with purity confirmed via IR and NMR .
Ethyl Butyrate (Ethyl Butanoate)
- Physical Properties : Ethyl butyrate (C₆H₁₂O₂) is a volatile liquid (boiling point: 120–121°C) with high solubility in organic solvents. Its fruity aroma makes it a key flavoring agent in food industries .
- Functional Differences: Unlike this compound, ethyl butyrate lacks aromatic and formyl substituents, resulting in lower molecular weight (116.16 g/mol vs. ~234.1 g/mol) and reduced chemical complexity .
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate
- Structural Features: This brominated derivative (C₁₄H₁₅BrO₅, 343.17 g/mol) incorporates a conjugated double bond and bromine atom, enhancing stability and reactivity in electrophilic substitutions. The presence of bromine may also increase toxicity compared to non-halogenated analogs .
Ethyl 4-(acetylthio)butyrate
Ethyl 4-(3-hydroxyphenyl)butanoate
- Polarity and Solubility : The hydroxyl group at the 3-position increases polarity, enhancing water solubility compared to the formyl-substituted analog. This property may expand its utility in aqueous-phase reactions or drug delivery systems .
Comparative Data Table
Key Research Findings
- Reactivity: The formyl group in this compound enhances electrophilic aromatic substitution reactivity compared to methoxy- or hydroxyl-substituted analogs .
- Synthetic Adjustments : Optimal reaction temperatures (e.g., 50°C for hydrolysis-cyclization steps) prevent side reactions in derivatives with sensitive substituents .
- Safety and Handling : Complex esters with aromatic substituents require stricter safety protocols than simpler esters like ethyl butyrate .
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